5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O/c17-12-8-21-15(22-9-12)24-6-4-11(5-7-24)10-25-14-3-1-2-13(23-14)16(18,19)20/h1-3,8-9,11H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSFACPTJIXREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key pyrimidine-based compounds, highlighting structural differences and inferred pharmacological implications:
Substituent-Driven Pharmacological Effects
Chlorine Atom
- 4-Chloro substituent (as in ): May alter steric interactions, favoring antimicrobial activity by mimicking folate antagonists like trimethoprim .
Trifluoromethyl Group
- The 6-CF₃ group on the pyridine ring in the target compound likely improves metabolic stability and lipophilicity compared to methyl or methoxy groups in analogs . This feature is critical in oncology drugs (e.g., capecitabine) for prolonged half-life .
Piperidine vs. Sulfanyl Linkers
- The piperidinylmethyloxy linker in the target compound may offer conformational flexibility for binding kinase active sites, similar to imatinib (Gleevec) .
- The sulfanyl bridge in ’s compound could influence redox properties or metal-binding capacity, relevant to antimicrobial mechanisms .
Amino and Phenyl Groups
- Amino groups () facilitate hydrogen bonding with biological targets, broadening therapeutic applications (e.g., antiviral or anticancer) .
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